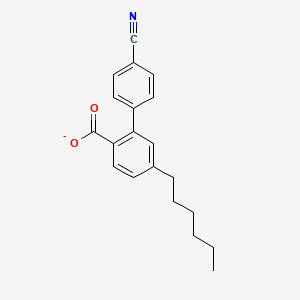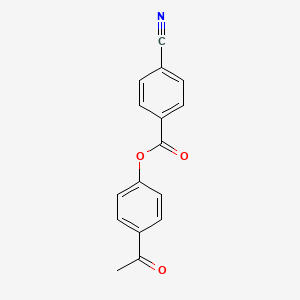
Tetrabutylazanium;hexasulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylazanium;hexasulfide, also known as tetrabutylammonium hexasulfide, is a chemical compound with the empirical formula C32H72N2S6 and a molecular weight of 677.32 g/mol . It is a quaternary ammonium salt that contains a hexasulfide anion. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylazanium;hexasulfide can be synthesized through the reaction of tetrabutylammonium bromide with sulfur in the presence of a suitable solvent . The reaction typically involves heating the mixture to facilitate the formation of the hexasulfide anion. The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required specifications for its intended applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylazanium;hexasulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher polysulfides or sulfur oxides.
Reduction: It can be reduced to form lower polysulfides or sulfides.
Substitution: The hexasulfide anion can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher polysulfides, while reduction reactions may produce lower polysulfides or sulfides .
Wissenschaftliche Forschungsanwendungen
Tetrabutylazanium;hexasulfide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tetrabutylazanium;hexasulfide involves its ability to undergo redox reactions and interact with various molecular targets. The hexasulfide anion can act as a radical-trapping antioxidant, neutralizing reactive oxygen species and preventing oxidative damage . The compound’s interactions with biological molecules and cellular pathways are subjects of ongoing research to elucidate its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tetrabutylazanium;hexasulfide include other tetrabutylammonium salts, such as:
- Tetrabutylammonium fluoride
- Tetrabutylammonium bromide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
This compound is unique due to its hexasulfide anion, which imparts distinct chemical properties and reactivity compared to other tetrabutylammonium salts.
Eigenschaften
CAS-Nummer |
85533-96-6 |
|---|---|
Molekularformel |
C32H72N2S6-10 |
Molekulargewicht |
677.3 g/mol |
IUPAC-Name |
tetrabutylazanium;hexasulfide |
InChI |
InChI=1S/2C16H36N.6S/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;/h2*5-16H2,1-4H3;;;;;;/q2*+1;6*-2 |
InChI-Schlüssel |
YCQJZUCDZSUJKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[S-2].[S-2].[S-2].[S-2].[S-2].[S-2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



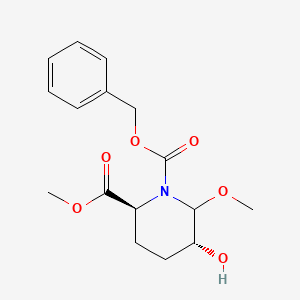
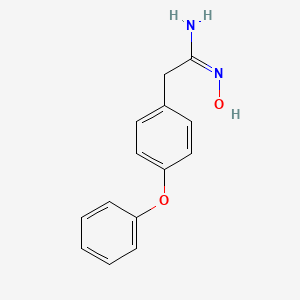
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
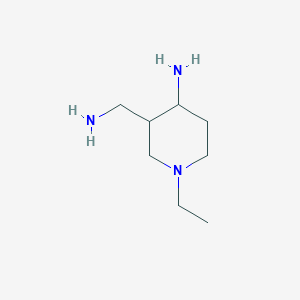
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)

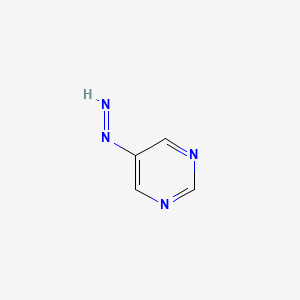

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)

